![molecular formula C5H8N2S B055838 N-Methyl-1-(thiazol-4-yl)methanamine CAS No. 120739-94-8](/img/structure/B55838.png)
N-Methyl-1-(thiazol-4-yl)methanamine
Overview
Description
N-Methyl-1-(thiazol-4-yl)methanamine is an organic compound with the molecular formula C5H8N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-(thiazol-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of thiazole with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-Methyl-1-(thiazol-4-yl)methanamine and its derivatives are being explored for their potential as drug candidates. Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial and antitumor activities. For instance, studies have shown that thiazole derivatives can inhibit various bacterial strains and cancer cell lines effectively .
Case Studies:
- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Antitumor Activity : Research involving thiazole derivatives has shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents. For example, certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals. Its application includes the development of pesticides and herbicides that are effective yet environmentally friendly. Research highlights its role in enhancing the efficacy and specificity of agricultural products, contributing to sustainable farming practices .
Biochemical Research
In biochemical studies, this compound serves as an important intermediate for investigating enzyme inhibition and receptor binding mechanisms. This research is crucial for understanding the biological pathways influenced by this compound and its derivatives .
Material Science
The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its properties enhance durability and resistance to environmental degradation, making it valuable for various industrial applications .
Diagnostic Tools
This compound is utilized in creating diagnostic agents that improve medical imaging techniques. This application facilitates early disease detection and enhances the accuracy of diagnostic procedures .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their unique features and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Methyl-1-(thiazol-2-yl)methanamine | Thiazole derivative | Exhibits different biological activity |
2-Amino-thiazole derivatives | Thiazole derivative | Known for antimicrobial properties |
4-Methyl-thiazole derivatives | Methylated thiazole | Enhanced lipophilicity affecting absorption |
Benzothiazole derivatives | Benzothiazole | Broader spectrum of biological activities |
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
N-Methyl-1-(thiazol-4-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Biological Activity
N-Methyl-1-(thiazol-4-yl)methanamine is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Thiazole derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various biochemical pathways. The notable mechanisms include:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have shown that compounds with thiazole moieties can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Biological Activities
The biological activities of this compound can be categorized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |
Anticancer | Induces apoptosis in cancer cell lines; shows promise as an anti-tumor agent. |
Neuroprotective | May protect against neuronal damage; reduces oxidative stress. |
Anticonvulsant | Exhibits anticonvulsant activity in specific experimental models. |
Anti-inflammatory | Potentially reduces inflammatory responses in various biological systems. |
Case Studies and Experimental Data
- Antimicrobial Activity : A study synthesized various thiazole derivatives and evaluated their antibacterial activity in combination with cell-penetrating peptides. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting a potential pathway for developing new antimicrobial agents .
- Anticancer Activity : In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that this compound could significantly reduce cell viability and induce apoptosis. The mechanism involved mitochondrial membrane depolarization and activation of caspases .
- Neuroprotective Effects : Research indicates the compound's potential in protecting neuronal cells from oxidative stress-induced damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUGQZIAOAZYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625701 | |
Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-94-8 | |
Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.